molecular formula C19H12N4O3S2 B2831082 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1219906-36-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2831082
CAS No.: 1219906-36-1
M. Wt: 408.45
InChI Key: UIQGNDZVLNYNBP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H12N4O3S2 and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and its derivatives have been studied for their synthesis methods and antimicrobial properties. For instance, the use of ultrasound irradiation in the synthesis of similar compounds has shown significant reductions in reaction times with comparably higher yields. These compounds have demonstrated promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Antitumor Activity

Several studies have explored the antitumor potential of this compound derivatives. These compounds have been evaluated for their potential antitumor activity against various human tumor cell lines. Notably, certain derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory and Enzyme Inhibition

The derivatives of this compound have been synthesized and investigated for their in vitro anti-inflammatory activity and enzyme inhibition properties. In vivo studies using animal models have also been conducted to evaluate their anti-inflammatory effects. Some derivatives have shown superior inhibitory potency in specific assays compared to standard drugs (Tariq, Kamboj, Alam, & Amir, 2018).

Anticonvulsant and Analgesic Activity

Research has been conducted on the synthesis of acetamide derivatives related to this compound and their potential analgesic and anticonvulsant activities. These studies aim to understand the efficacy of these compounds in pain relief and seizure control (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012); (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding mode of these compounds against various biological targets. These studies are essential for understanding the interaction of these compounds at the molecular level and their potential therapeutic applications (Fahim & Ismael, 2019).

Antimalarial and Antiviral Activity

Studies have also been conducted on the antimalarial and antiviral activities of derivatives of this compound. These compounds have been evaluated for their effectiveness against malaria and HIV, providing insights into their potential as antimalarial and antiviral agents (Fahim & Ismael, 2021); (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S2/c24-16(9-23-13-6-2-3-7-14(13)26-19(23)25)22-18-21-12(10-27-18)17-20-11-5-1-4-8-15(11)28-17/h1-8,10H,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQGNDZVLNYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.